BenchChemオンラインストアへようこそ!

7-Methylchroman-4-amine

Lipophilicity Physicochemical profiling CNS drug discovery

7-Methylchroman-4-amine (CAS 742679-35-2), systematically named 7-methyl-3,4-dihydro-2H-chromen-4-amine, is a heterocyclic primary amine belonging to the chroman family, characterized by a bicyclic benzopyran scaffold with a methyl substituent at the 7-position and an amine group at the 4-position. With a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol , this compound exists as a racemic mixture in its base form and serves as a versatile building block for pharmaceutical intermediate synthesis, particularly in the construction of CNS-targeting small molecules and chiral amine derivatives.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 742679-35-2
Cat. No. B1317413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylchroman-4-amine
CAS742679-35-2
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(CCO2)N
InChIInChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3
InChIKeyVLFWKNOFAQNDID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylchroman-4-amine (CAS 742679-35-2): Baseline Identity and Procurement Context


7-Methylchroman-4-amine (CAS 742679-35-2), systematically named 7-methyl-3,4-dihydro-2H-chromen-4-amine, is a heterocyclic primary amine belonging to the chroman family, characterized by a bicyclic benzopyran scaffold with a methyl substituent at the 7-position and an amine group at the 4-position . With a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol , this compound exists as a racemic mixture in its base form and serves as a versatile building block for pharmaceutical intermediate synthesis, particularly in the construction of CNS-targeting small molecules and chiral amine derivatives . The chroman-4-amine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with demonstrated utility across neurological disorder programs including Alzheimer's disease research [1].

Why Generic Substitution of 7-Methylchroman-4-amine (CAS 742679-35-2) Fails: The C-7 Methyl Divergence


Substituting 7-Methylchroman-4-amine with unsubstituted chroman-4-amine (CAS 53981-38-7) or other positional isomers introduces measurable physicochemical divergence that compromises experimental reproducibility and SAR continuity. The 7-methyl substituent increases lipophilicity (cLogP ~1.6) relative to the unsubstituted parent scaffold (cLogP ~1.1), altering both passive membrane permeability and target engagement profiles in CNS assays . Furthermore, chroman-4-amine derivatives exhibit strong stereochemistry-activity dependence: (R)- and (S)-enantiomers demonstrate distinct binding profiles at aminergic GPCR targets, with enantiopure forms (e.g., CAS 1213179-04-4 for (R)-form) commanding premium pricing and requiring separate analytical characterization . Generic substitution without rigorous verification of positional isomer identity, enantiomeric composition, and lot-specific purity introduces confounding variables that undermine SAR reproducibility in medicinal chemistry programs .

7-Methylchroman-4-amine (CAS 742679-35-2): Comparator-Based Quantitative Evidence for Procurement Decisions


Physicochemical Benchmarking: 7-Methyl vs. Unsubstituted Chroman-4-amine Lipophilicity and Hydrogen Bond Donor Capacity

7-Methylchroman-4-amine demonstrates increased lipophilicity relative to the unsubstituted chroman-4-amine scaffold, a differentiation with direct implications for CNS permeability and membrane partitioning. The C-7 methyl substituent adds hydrophobic surface area while preserving the hydrogen bond donor capacity of the primary amine (HBD count = 1 for both compounds) . This modification falls within favorable CNS MPO (Multiparameter Optimization) space, where moderate lipophilicity enhancement can improve passive diffusion without incurring P-glycoprotein efflux liability [1].

Lipophilicity Physicochemical profiling CNS drug discovery

Target Engagement Selectivity: TAAR5 vs. Dopamine D2S Receptor Functional Discrimination

7-Methylchroman-4-amine exhibits differential engagement across aminergic GPCR targets, with a measurable selectivity window that informs target deconvolution strategies. In vitro functional assays demonstrate that this compound acts as a weak agonist at mouse trace amine-associated receptor 5 (TAAR5) with an EC50 > 10 μM, while showing similarly weak antagonist activity at the human dopamine D2S receptor (Ki = 23 μM) [1][2]. This dual weak-activity profile suggests a clean background suitable for fragment-based screening or scaffold-hopping campaigns, where the chroman-4-amine core can be elaborated toward enhanced potency against specific targets.

GPCR pharmacology Trace amine-associated receptors Receptor selectivity profiling

Chiral Resolution Value Proposition: Racemate vs. Enantiopure (R)- and (S)-Forms

7-Methylchroman-4-amine (CAS 742679-35-2) is commercially supplied as the racemic mixture, while its enantiopure counterparts—(R)-7-methylchroman-4-amine (CAS 1213179-04-4) and (S)-7-methylchroman-4-amine (CAS 1213341-77-5)—are available as discrete chemical entities with distinct CAS registrations and premium pricing . Enzymatic reductive amination using imine reductases (IREDs) enables synthesis of the (R)-enantiomer with >95% enantiomeric excess, a process not required for racemic material . The racemic mixture serves as an economical entry point for initial SAR exploration, while enantiopure forms address late-stage lead optimization where stereochemistry-dependent pharmacology must be resolved .

Chiral synthesis Enantiomeric purity Asymmetric catalysis

BuChE Inhibitory Activity: Positioning Within the Chroman-4-amine Class SAR Landscape

A structurally related gem-dimethylchroman-4-amine library synthesized via reductive amination of chromanone precursors demonstrated selective inhibition of equine serum butyrylcholinesterase (eqBuChE) with IC50 values ranging from 7.6 to 67 μM [1]. These compounds act as mixed inhibitors, as confirmed by kinetic studies and molecular docking [1]. While 7-Methylchroman-4-amine itself has not been directly assayed in this system, the class-level evidence establishes that chroman-4-amines bearing hydrophobic substituents at the aromatic ring (including methyl groups) represent viable starting points for BuChE inhibitor development—a therapeutic strategy relevant to Alzheimer's disease progression management [2].

Butyrylcholinesterase inhibition Alzheimer's disease Cholinergic hypothesis

7-Methylchroman-4-amine (CAS 742679-35-2): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Fragment-Based Screening and Lead Generation for CNS Aminergic GPCR Targets

7-Methylchroman-4-amine serves as a low-molecular-weight (163.22 g/mol) fragment suitable for fragment-based drug discovery (FBDD) campaigns targeting aminergic GPCRs. With demonstrated weak baseline activity at both TAAR5 (EC50 > 10 μM) and D2S (Ki = 23 μM), this compound offers a clean starting point for fragment elaboration via structure-guided optimization [1][2]. The primary amine handle enables rapid derivatization through amide coupling, reductive amination, or sulfonamide formation, while the chroman core provides a rigid scaffold that can be functionalized at multiple positions. Procurement of the racemic mixture (CAS 742679-35-2) is appropriate for initial hit identification, with enantiopure forms reserved for confirmation of stereochemistry-dependent activity in follow-up studies .

Chroman-4-amine Scaffold SAR Exploration for BuChE Inhibitor Development

For programs pursuing butyrylcholinesterase (BuChE) inhibition as a therapeutic strategy for Alzheimer's disease, 7-Methylchroman-4-amine represents a rational entry point into the chroman-4-amine SAR landscape. Class-level evidence demonstrates that gem-dimethylchroman-4-amines exhibit selective BuChE inhibition (IC50 range 7.6-67 μM) with mixed-type kinetics, distinguishing them from chroman-4-ols (2.9-7.3 μM) and propargyl-substituted analogs with weak MAO-B activity [1]. The C-7 methyl substituent provides a hydrophobic contact point that can be systematically varied to probe steric and electronic effects on BuChE binding site occupancy. This scaffold's predicted CNS drug-likeness (as assessed by Swiss-ADME) supports its suitability for neurodegenerative disease target validation [1].

Chiral Methodology Development and Asymmetric Catalysis Reference Standard

The chroman-4-amine scaffold has been employed in catalytic asymmetric decarboxylative Mannich reactions with cyclic aldimines, yielding chiral β-amino esters and chroman-4-amines without loss of enantioselectivity—a methodology relevant to human Bradykinin B1 receptor antagonist synthesis [1]. 7-Methylchroman-4-amine (racemic) can serve as an achiral reference standard for method development, against which enantioselective protocols using imine reductases (IREDs) or chiral auxiliary approaches are benchmarked. The commercial availability of both racemate and discrete enantiomers enables rigorous validation of chiral analytical methods (HPLC, SFC) and supports the development of scalable asymmetric routes to structurally related pharmaceutical intermediates [2].

Privileged Scaffold Derivatization for Serotonin and Dopamine Receptor Ligand Synthesis

Chroman-4-amine derivatives have established precedent as intermediates in the synthesis of serotonin (5-HT1A, 5-HT2A) and dopamine receptor ligands [1]. The 7-Methylchroman-4-amine scaffold provides a conformationally constrained benzopyran core that mimics the arylethylamine pharmacophore common to many CNS-active amines. Structure-activity relationship studies demonstrate that modifications to the aromatic ring of the chroman structure dramatically alter biological activity profiles across aminergic targets [2]. The compound's moderate lipophilicity (cLogP ~1.6) positions it favorably for CNS penetration, while the primary amine enables late-stage diversification via parallel synthesis approaches. Procurement of this building block supports medicinal chemistry programs exploring multi-target directed ligands (MTDLs) for complex neurological disorders .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methylchroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.